molecular formula C18H17N3O3S B14983189 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide

Cat. No.: B14983189
M. Wt: 355.4 g/mol
InChI Key: AEYAMUJTANVMSK-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide

InChI

InChI=1S/C18H17N3O3S/c1-23-14-9-8-13(11-15(14)24-2)17-20-18(25-21-17)19-16(22)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,19,20,21,22)

InChI Key

AEYAMUJTANVMSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)CC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with phenylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may act as an inhibitor or modulator of specific biological pathways, offering potential treatments for various diseases.

    Industry: In industrial applications, the compound can be used as a corrosion inhibitor, stabilizer, or additive in materials science.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the dimethoxyphenyl group and the phenylacetamide moiety further enhances its potential for diverse applications in research and industry.

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